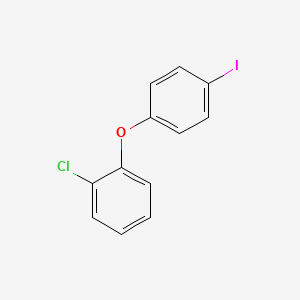

1-Chloro-2-(4-iodophenoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

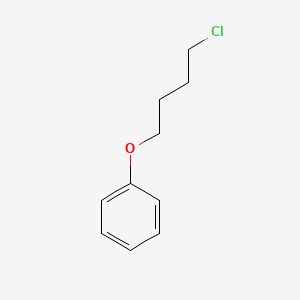

1-Chloro-2-(4-iodophenoxy)benzene is a chemical compound with the molecular formula C12H8ClIO1. It is used for pharmaceutical testing2.

Synthesis Analysis

The synthesis of 1-Chloro-2-(4-iodophenoxy)benzene is not explicitly mentioned in the search results. However, it’s worth noting that the synthesis of similar compounds often involves electrophilic aromatic substitution reactions3.Molecular Structure Analysis

The molecular structure of 1-Chloro-2-(4-iodophenoxy)benzene consists of a benzene ring with a chlorine atom and an iodophenoxy group attached to it1.

Chemical Reactions Analysis

The specific chemical reactions involving 1-Chloro-2-(4-iodophenoxy)benzene are not detailed in the search results. However, aromatic compounds like this one typically undergo reactions such as electrophilic aromatic substitution4.Physical And Chemical Properties Analysis

1-Chloro-2-(4-iodophenoxy)benzene is a solid at room temperature6. Its molecular weight is 330.55 g/mol6. More specific physical and chemical properties are not provided in the search results.科学的研究の応用

Environmental and Health Risks in Chlorination Disinfection Systems

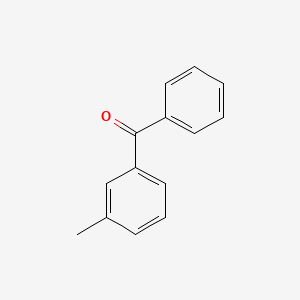

Research by Sun et al. (2019) explored the transformation characteristics and genotoxicity changes of 2,4-Dihydroxybenzophenone (BP-1) during chlorination disinfection processes. The study found that chlorination led to the formation of several novel by-products, including chlorobenzoquinones, which may pose ecological and health risks. This implies that compounds like 1-Chloro-2-(4-iodophenoxy)benzene could undergo similar transformations with potential risks during chlorination treatments in environments such as swimming pools (Sun et al., 2019).

Synthesis and Chemical Transformations

Shah et al. (1986) discussed the reactions of various acids with [hydroxy(tosyloxy)iodo] benzene, leading to the formation of tosyloxylactones. This study suggests that 1-Chloro-2-(4-iodophenoxy)benzene may have applications in synthesizing chemically significant structures like lactones and unsaturated lactones (Shah et al., 1986).

Applications in Polymer Synthesis

Kim and Lee (2001) investigated the synthesis of hydroxy-substituted polyenaminonitrile, which undergoes thermal cyclization to form benzoxazole. The compound 1-Chloro-2-(4-iodophenoxy)benzene can be seen as a precursor in the synthesis of aromatic polybenzoxazoles, indicating its potential application in advanced polymer synthesis (Kim & Lee, 2001).

Ring Halogenation in Organic Synthesis

Bovonsombat and Mcnelis (1993) demonstrated the use of compounds like 1-Chloro-2-(4-iodophenoxy)benzene in ring halogenations of polyalkylbenzenes. This research highlights the utility of such compounds in organic synthesis, particularly in the selective halogenation of complex organic molecules (Bovonsombat & Mcnelis, 1993).

Gas-phase Thermolysis Applications

Mulder and Louw (2010) explored the gas-phase thermolysis of tert-butyl hydroperoxide with benzene and chlorobenzene, producing various by-products. This study implies that 1-Chloro-2-(4-iodophenoxy)benzene could be involved in similar thermolytic reactions to produce industrially valuable compounds (Mulder & Louw, 2010).

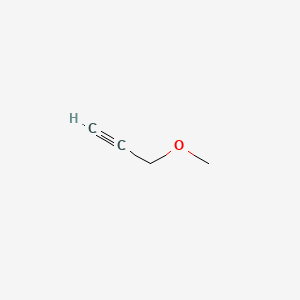

Synthesis of Novel Compounds with Biological Activities

Batool et al. (2014) developed a method for synthesizing (prop-2-ynyloxy) benzene derivatives, indicating the potential of 1-Chloro-2-(4-iodophenoxy)benzene in forming compounds with significant biological activities (Batool et al., 2014).

Safety And Hazards

Specific safety and hazard information for 1-Chloro-2-(4-iodophenoxy)benzene is not available in the search results. However, it’s always important to handle chemical compounds with care, using personal protective equipment and ensuring adequate ventilation7.

将来の方向性

The future directions for the use of 1-Chloro-2-(4-iodophenoxy)benzene are not specified in the search results. However, it is used for pharmaceutical testing2, suggesting potential applications in drug development and medical research.

Please note that this information is based on available web search results and may not be comprehensive or completely accurate. Always consult a qualified professional or trusted source when dealing with chemicals.

特性

IUPAC Name |

1-chloro-2-(4-iodophenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClIO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMCGEUNFUCHBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(4-iodophenoxy)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [(dimethoxyphosphinothioyl)thio]acetate](/img/structure/B1359934.png)

![2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1359945.png)